

11-Keto Fusidic Acid chemical structure and properties

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Compound of Interest

Compound Name: 11-Keto Fusidic Acid

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11-Keto Fusidic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto Fusidic Acid, also known as 11-Oxofusidic Acid or Simplifusidic acid I, is a derivative of the well-known antibiotic, fusidic acid.[1][2] As a member of the fusidane class of antibiotics, it shares the characteristic steroid-like core structure. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **11-Keto Fusidic Acid**, compiled from available scientific literature.

Chemical Structure and Properties

11-Keto Fusidic Acid is structurally characterized by a ketone group at the 11th position of the fusidic acid backbone. Its chemical identity is well-defined by its molecular formula, CAS registry number, and various chemical identifiers.

Chemical Identifiers

Identifier	Value
IUPAC Name	(2Z)-2-[(3 α ,4 α ,8 α ,9 β ,13 α ,14 β ,16 β ,17Z)-16-(acetyloxy)-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-2,3,4,5,6,7,9,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
SMILES	<chem>CC(=CCC/C(=C/1[C@]2([H])CC(=O)[C@@]3([H])[C@@]4(C)CC--INVALID-LINK--[C@]4([H])CC[C@]3(C)[C@@]2(C)C[C@@H]1OC(=O)C)O)/C(=O)O)C</chem>
InChI	InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1
InChIKey	RLYFYROONDDGHK-DMLPZSAWSA-N

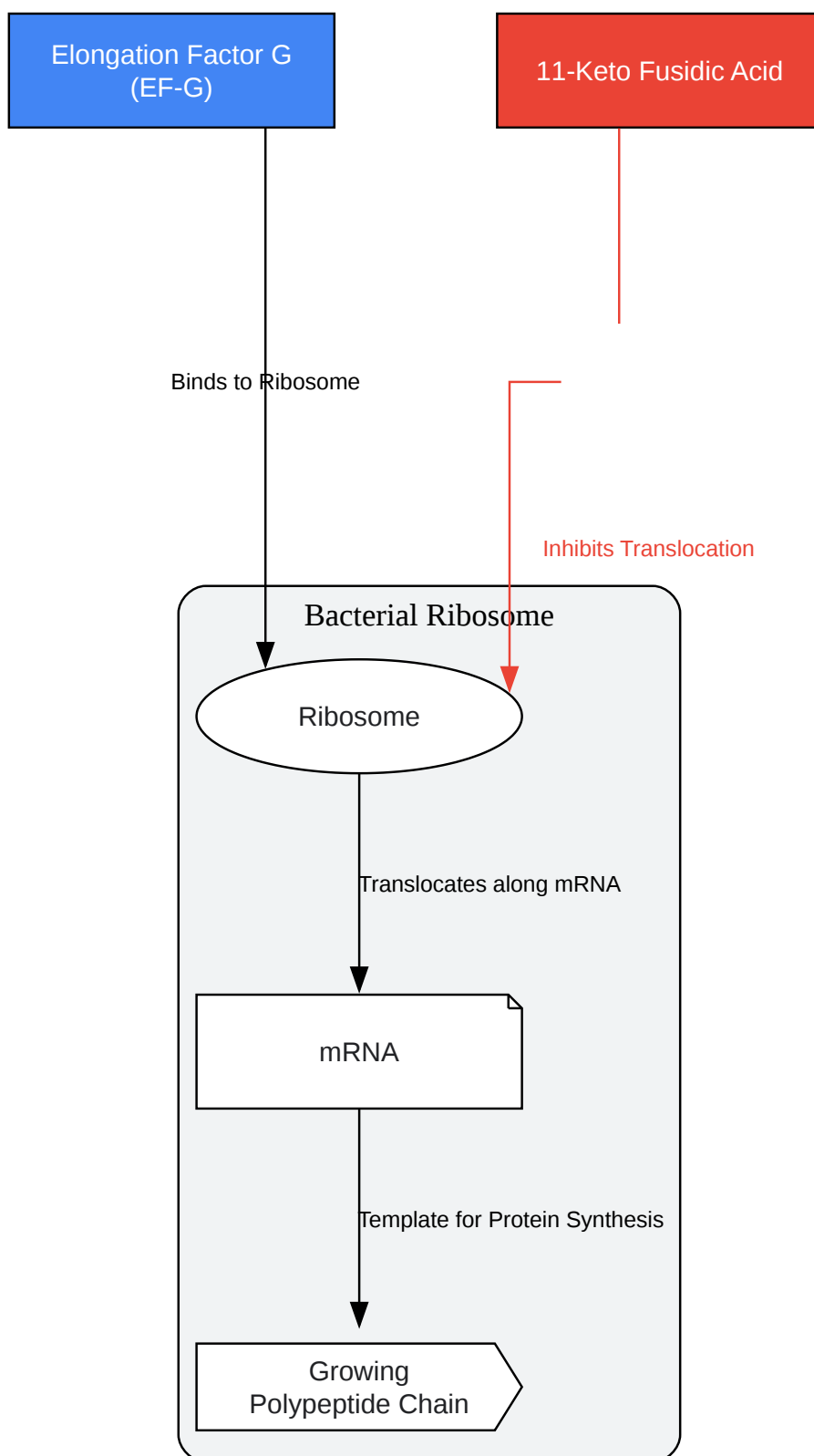
A summary of the known quantitative physicochemical properties of **11-Keto Fusidic Acid** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₃₁ H ₄₆ O ₆	[1]
Molecular Weight	514.69 g/mol	[1]
CAS Number	16711-91-4	[1]
Physical State	Solid, off-white	Not explicitly cited
Melting Point	179-181°C	Not explicitly cited
Solubility	Slightly soluble in chloroform and methanol	Not explicitly cited

Biological Activity and Mechanism of Action

11-Keto Fusidic Acid exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has a reported Minimum Inhibitory Concentration (MIC) of 0.078 µg/mL against *Staphylococcus aureus*.

The mechanism of action for the fusidane class of antibiotics, including fusidic acid and its derivatives, is well-established.^[3] These compounds are inhibitors of bacterial protein synthesis. They specifically target and bind to the elongation factor G (EF-G) on the ribosome.^[3] This binding event stalls the translocation step of protein synthesis, preventing the ribosome from moving along the mRNA and thereby halting the elongation of the polypeptide chain.^{[3][4]} This leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.



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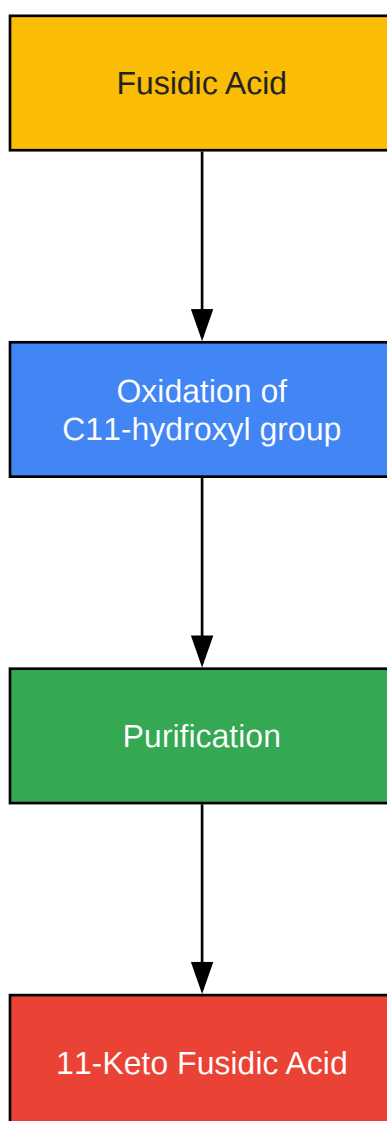
Mechanism of action of **11-Keto Fusidic Acid**.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **11-Keto Fusidic Acid** are not extensively available in the public domain. However, general methodologies for the chemical modification and analysis of fusidic acid and its derivatives can be inferred from the literature.

Synthesis

The synthesis of the C11 ketone of fusidic acid has been reported, involving the oxidation of the secondary alcohol at the C11 position of the fusidic acid molecule.^[2] While the specific reagents and conditions for this transformation are not detailed in the available literature, a general workflow can be proposed.



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General workflow for the synthesis of **11-Keto Fusidic Acid**.

Purification

Purification of fusidic acid derivatives typically involves standard chromatographic techniques. For compounds like **11-Keto Fusidic Acid**, a combination of the following methods would likely be employed:

- Column Chromatography: Using silica gel as the stationary phase and a gradient of organic solvents (e.g., petroleum ether and ethyl acetate) as the mobile phase.[5]
- Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, often using a reverse-phase column with a mobile phase such as methanol and water.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of fusidic acid and its related substances, including impurities and derivatives.[6][7]

A typical HPLC method for fusidic acid analysis involves:

- Column: A reverse-phase C18 column.[6][7]
- Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., water with phosphoric or acetic acid).[6][7]
- Detection: UV detection, typically in the range of 210-235 nm.[7]

While a specific, validated HPLC method for **11-Keto Fusidic Acid** is not detailed in the available literature, the principles used for fusidic acid analysis would be directly applicable, with adjustments to the gradient and detection wavelength as needed for optimal separation and sensitivity.

Signaling Pathways

Currently, there is no specific information available in the reviewed scientific literature regarding the involvement of **11-Keto Fusidic Acid** in any cellular signaling pathways. The biological activity of fusidic acid and its derivatives has been primarily characterized by their direct antibacterial action through the inhibition of protein synthesis. While some studies have explored the anti-inflammatory effects of fusidic acid, these have not been linked to specific signaling pathways for the 11-keto derivative.[8]

Conclusion

11-Keto Fusidic Acid is a potent antibacterial derivative of fusidic acid with a well-defined chemical structure and known activity against *Staphylococcus aureus*. While its primary mechanism of action is understood to be the inhibition of bacterial protein synthesis, a hallmark of the fusidane class of antibiotics, detailed experimental protocols for its synthesis and analysis are not readily available in the public domain. Furthermore, its interaction with cellular signaling pathways remains an area for future investigation. This guide provides a summary of the current knowledge on **11-Keto Fusidic Acid** to support further research and development efforts in the field of antibacterial drug discovery.

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